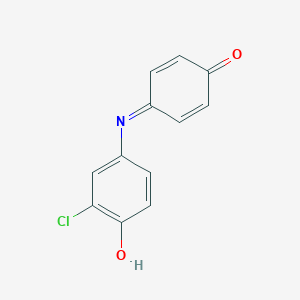
O-Chlorophenolindophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Chlorophenolindophenol (CPIP) is a chemical compound that is widely used in scientific research due to its unique properties. It is a redox indicator that changes color from blue to colorless when it is reduced. CPIP is commonly used in many biochemical assays and has been instrumental in advancing our understanding of various biological processes.
Wirkmechanismus
O-Chlorophenolindophenol works by undergoing a reversible reduction-oxidation reaction. In its oxidized form, O-Chlorophenolindophenol is blue in color. When it is reduced, it becomes colorless. The reduction of O-Chlorophenolindophenol is typically catalyzed by reducing agents such as ascorbic acid or NADH.
Biochemische Und Physiologische Effekte
O-Chlorophenolindophenol has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of O-Chlorophenolindophenol is its sensitivity. It can detect very small concentrations of reducing agents, making it a valuable tool in many biochemical assays. O-Chlorophenolindophenol is also relatively easy to use and can be incorporated into a variety of experimental setups.
One limitation of O-Chlorophenolindophenol is that it is not selective for any particular reducing agent. It will react with any compound that has reducing properties, making it difficult to distinguish between different reducing agents in a sample. Additionally, O-Chlorophenolindophenol can be easily oxidized by atmospheric oxygen, which can lead to false positive results.
Zukünftige Richtungen
There are numerous potential future directions for research involving O-Chlorophenolindophenol. One area of interest is the development of new assays that utilize O-Chlorophenolindophenol as a redox indicator. Another potential direction is the investigation of the redox properties of various enzymes and proteins using O-Chlorophenolindophenol. Additionally, there may be applications for O-Chlorophenolindophenol in the development of new drugs or therapies that target the redox state of cells.
Synthesemethoden
O-Chlorophenolindophenol can be synthesized using a variety of methods. One common method involves the reaction of o-chloranil with phenol in the presence of a reducing agent such as zinc dust. The resulting compound is then oxidized using potassium permanganate to produce O-Chlorophenolindophenol.
Wissenschaftliche Forschungsanwendungen
O-Chlorophenolindophenol is widely used in scientific research as a redox indicator. It is commonly used in assays to measure the concentration of reducing agents such as ascorbic acid, glutathione, and NADH. O-Chlorophenolindophenol has also been used in studies to investigate the redox properties of various enzymes and proteins.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-7-9(3-6-12(11)16)14-8-1-4-10(15)5-2-8/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWVTZQQMUZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Chlorophenolindophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

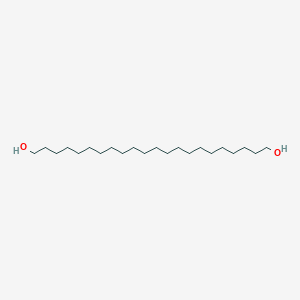
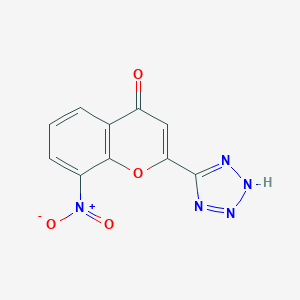
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)
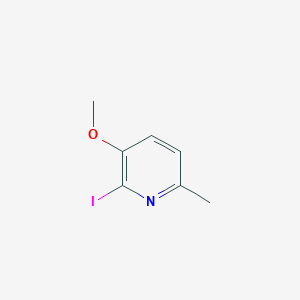

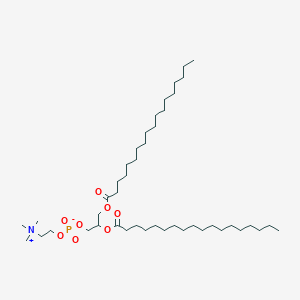
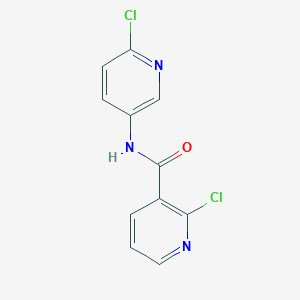
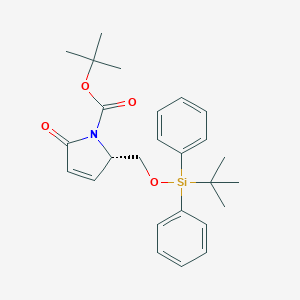
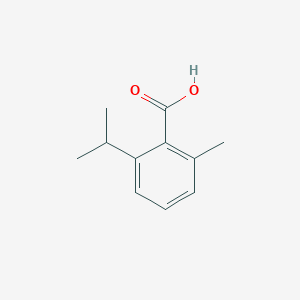
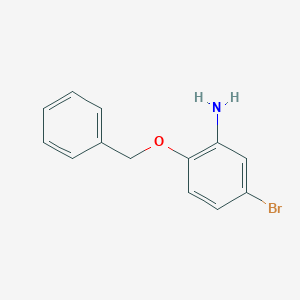


![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)